molecular formula C17H17NOS B13144296 Butanamide, 4-(9H-fluoren-9-ylthio)- CAS No. 374722-01-7

Butanamide, 4-(9H-fluoren-9-ylthio)-

Cat. No.: B13144296
CAS No.: 374722-01-7
M. Wt: 283.4 g/mol
InChI Key: CGHUYCYKPAFFAZ-UHFFFAOYSA-N
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Description

Butanamide, 4-(9H-fluoren-9-ylthio)-, is a specialized organic compound characterized by a butanamide backbone modified with a 9H-fluoren-9-ylthio substituent at the fourth carbon position. The fluorenyl group, a bicyclic aromatic system, confers significant hydrophobicity and steric bulk, which may influence its binding affinity, solubility, and pharmacokinetic properties.

The synthesis of such compounds typically involves thioether bond formation, where a thiol-containing fluorene derivative reacts with a halogenated butanamide precursor. This method aligns with strategies observed in related sulfanyl-acetamide and butanamide derivatives . Structural characterization likely employs crystallographic tools like the SHELX system, widely used for small-molecule refinement and structural validation .

Properties

CAS No.

374722-01-7

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylsulfanyl)butanamide

InChI

InChI=1S/C17H17NOS/c18-16(19)10-5-11-20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2,(H2,18,19)

InChI Key

CGHUYCYKPAFFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-Fluoren-9-yl)thio)butanamide typically involves the following steps:

    Formation of Fluorenyl Thiol: The initial step involves the preparation of 9H-fluoren-9-thiol from 9H-fluorene. This can be achieved through a thiolation reaction using reagents such as thiourea and hydrogen peroxide under acidic conditions.

    Coupling Reaction: The fluorenyl thiol is then coupled with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired 4-((9H-Fluoren-9-yl)thio)butanamide.

Industrial Production Methods

In an industrial setting, the production of 4-((9H-Fluoren-9-yl)thio)butanamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-((9H-Fluoren-9-yl)thio)butanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-((9H-Fluoren-9-yl)thio)butanamide has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.

    Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate or as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of 4-((9H-Fluoren-9-yl)thio)butanamide involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound’s conjugated system facilitates charge transport. In medicinal chemistry, it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares Butanamide, 4-(9H-fluoren-9-ylthio)- with structurally related butanamide derivatives, emphasizing substituent groups, target pathways, and pharmacological profiles:

Compound Name Substituents Key Target/Activity Binding Affinity/Activity Notes Reference
Butanamide, 4-(9H-fluoren-9-ylthio)- 9H-fluoren-9-ylthio Hypothesized: Enzymatic inhibition N/A (inferred high hydrophobicity)
3,3-Dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl] butanamide Piperidinylcarbonyl-phenyl SARS-CoV-2 NSP15 inhibition Strong docking interactions
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c) Fluorophenyl, hexahydroquinazolin-2-ylthio proMMP-9 hemopexin-like domain binding Kd = 320 nM
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(pyrimidin-4-yl)butanamide derivatives Chloropyridinylphenyl, pyrimidinyl CTPS1 inhibition (proliferative diseases) Patent-protected lead compounds

Key Observations:

Substituent Impact on Target Specificity :

  • The fluorenylthio group in the target compound is distinct in its bulk and aromaticity compared to smaller substituents like the fluorophenyl group in compound 3c . This may enhance interactions with hydrophobic binding pockets but reduce solubility.
  • The piperidinylcarbonyl group in the SARS-CoV-2 inhibitor () introduces hydrogen-bonding capability, critical for enzyme active-site interactions .

Pharmacological Profiles: Compound 3c demonstrates nanomolar affinity (Kd = 320 nM) for proMMP-9, a metalloproteinase involved in cancer metastasis and inflammation . The fluorenylthio analog could similarly target protein-protein interaction domains but with altered selectivity.

Synthetic and Analytical Considerations :

  • Thioether-linked analogs (e.g., 3c) prioritize robust synthetic routes for sulfur-containing moieties, a strategy applicable to the target compound .
  • Crystallographic refinement via SHELX ensures precise structural determination, critical for structure-activity relationship (SAR) studies .

Biological Activity

Butanamide, 4-(9H-fluoren-9-ylthio)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The compound features a butanamide backbone with a 9H-fluoren-9-ylthio group, contributing to its unique pharmacological profile. The presence of the fluorene moiety is significant as it is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have synthesized derivatives of fluorene-based compounds, including Butanamide, 4-(9H-fluoren-9-ylthio)-, and evaluated their antimicrobial properties against multidrug-resistant strains. The results indicate that certain derivatives exhibit notable antimicrobial activity compared to standard antibiotics.

Table 1: Antimicrobial Activity of Fluorene Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Reference
5gStaphylococcus aureus10
5hStaphylococcus aureus11
5jEscherichia coli10
5jPseudomonas aeruginosa8

The above table summarizes the zone of inhibition observed for various derivatives against specific bacterial strains. Compounds like 5g and 5h showed significant activity against S. aureus, indicating the potential for further development as antimicrobial agents.

Anticancer Activity

The anticancer potential of Butanamide, 4-(9H-fluoren-9-ylthio)- has also been investigated through various in vitro assays. The compound was tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Butanamide, 4-(9H-fluoren-9-ylthio)-A549X
Butanamide, 4-(9H-fluoren-9-ylthio)-MDA-MB-231Y

These findings suggest that the compound may inhibit cancer cell proliferation effectively, with specific IC50 values indicating its potency.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, Butanamide, 4-(9H-fluoren-9-ylthio)- has shown promise in reducing inflammatory cytokines. In vitro studies demonstrated that certain derivatives significantly inhibited the expression of IL-6 and IL-1β in human keratinocyte cells.

Table 3: Inhibition of Cytokine Expression

CompoundCytokinemRNA Expression Level (Relative)Reference
Butanamide, 4-(9H-fluoren-9-ylthio)-IL-6Z
Butanamide, 4-(9H-fluoren-9-ylthio)-IL-1βW

These results indicate the compound's potential as an anti-inflammatory agent by modulating key inflammatory pathways.

The biological activities of Butanamide, 4-(9H-fluoren-9-ylthio)- are attributed to its ability to interact with specific biological targets. For instance, its interaction with dihydrofolate reductase (DHFR) has been identified as a critical mechanism for both antimicrobial and anticancer effects. DHFR is essential for DNA synthesis; thus, its inhibition can lead to cell death in rapidly dividing cells such as bacteria and cancer cells .

Case Studies

Recent case studies have highlighted the synthesis and evaluation of novel derivatives based on the fluorene structure. These studies have demonstrated that modifications to the fluorene moiety can enhance biological activity significantly. For example, compounds with additional functional groups showed improved efficacy against resistant strains and cancer cell lines .

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